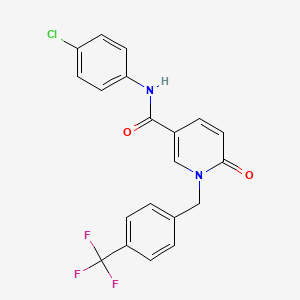![molecular formula C23H23ClFN5O2S B2425969 N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1251699-37-2](/img/structure/B2425969.png)
N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a pyrimidine ring, which is a part of many important biomolecules, such as thiamine, uracil, thymine, and cytosine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chlorobenzyl and fluorophenyl groups are likely to have significant effects on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
Research has shown that certain piperidine carboxamide derivatives, including those related to N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide, exhibit significant anti-angiogenic and DNA cleavage activities. These compounds block blood vessel formation in vivo and show potential as anticancer agents due to their cytotoxic effects (Kambappa et al., 2017).
Nonaqueous Capillary Electrophoresis in Quality Control
Nonaqueous capillary electrophoresis has been developed as a method for separating related substances in quality control processes, including those related to piperidine carboxamide derivatives (Ye et al., 2012).
SAR Studies on Pyrimidine Portion
Structure-activity relationship (SAR) studies of the pyrimidine portion of similar compounds have been conducted to improve potential oral bioavailability, focusing on cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
Analgesic Activity
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a related compound, has shown potent analgesic activity. This research enriches the structural types of urea-based TRPV1 antagonists and contributes to the development of novel analgesics (Nie et al., 2020).
Synthesis of Key Intermediates in Inhibitors
The synthesis of key intermediates for inhibitors, like deoxycytidine kinase (dCK) inhibitors, involves processes such as conversion of dichlorofluoropyrimidine. This process is crucial for the production of potent dCK inhibitors (Zhang et al., 2009).
Discovery of Selective and Orally Efficacious Inhibitors
Research has led to the discovery of selective and orally efficacious inhibitors, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, with applications in cancer treatment (Schroeder et al., 2009).
Synthesis and Evaluation as Antidepressant and Nootropic Agents
Compounds like N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides have been synthesized and evaluated for their antidepressant and nootropic activities, contributing to the development of CNS active agents (Thomas et al., 2016).
Metabolism in Chronic Myelogenous Leukemia Patients
The metabolism of antineoplastic tyrosine kinase inhibitors, including those similar to this compound, has been studied in chronic myelogenous leukemia patients. This research is crucial for understanding the metabolic pathways and potential side effects of such drugs (Gong et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-32-17-7-5-16(6-8-17)29-9-11-30(12-10-29)20-13-22(27-15-26-20)33-14-21(31)28-19-4-2-3-18(24)23(19)25/h2-8,13,15H,9-12,14H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBTWSIZULLXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425888.png)
![9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425889.png)

![2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)
![2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425898.png)
![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2425899.png)

![(Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2425901.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2425903.png)
![3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2425904.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2425905.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclobutane-1-carboxylic acid](/img/structure/B2425908.png)
